molecular formula C9H9NO4 B265732 2,6-Dimethylpyridine-3,4-dicarboxylic acid

2,6-Dimethylpyridine-3,4-dicarboxylic acid

Cat. No. B265732
M. Wt: 195.17 g/mol
InChI Key: LLSUEYTYYZRPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethylpyridine-3,4-dicarboxylic acid, also known as DMPD, is a chemical compound that has gained attention in the scientific community due to its various applications in research. DMPD is a pyridine derivative that contains two carboxylic acid groups and two methyl groups attached to the pyridine ring. In

Mechanism of Action

The mechanism of action of 2,6-Dimethylpyridine-3,4-dicarboxylic acid is not well understood. However, it is believed that 2,6-Dimethylpyridine-3,4-dicarboxylic acid acts as a chelating agent and forms complexes with metal ions. These complexes can be used in various applications such as catalysis and sensing.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2,6-Dimethylpyridine-3,4-dicarboxylic acid. However, studies have shown that 2,6-Dimethylpyridine-3,4-dicarboxylic acid is not toxic to cells and does not cause any significant changes in cell viability or morphology.

Advantages and Limitations for Lab Experiments

2,6-Dimethylpyridine-3,4-dicarboxylic acid has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively inexpensive. 2,6-Dimethylpyridine-3,4-dicarboxylic acid is also stable under normal laboratory conditions. However, 2,6-Dimethylpyridine-3,4-dicarboxylic acid has some limitations, such as its limited solubility in water and its tendency to form aggregates in solution.

Future Directions

There are several future directions for the use of 2,6-Dimethylpyridine-3,4-dicarboxylic acid in scientific research. One potential application is the use of 2,6-Dimethylpyridine-3,4-dicarboxylic acid as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have applications in gas storage, catalysis, and sensing. 2,6-Dimethylpyridine-3,4-dicarboxylic acid can also be used in the synthesis of new fluorescent dyes for biological imaging. Additionally, 2,6-Dimethylpyridine-3,4-dicarboxylic acid can be used in the synthesis of new pyridine derivatives with potential applications in drug discovery.
Conclusion
In conclusion, 2,6-Dimethylpyridine-3,4-dicarboxylic acid is a pyridine derivative that has various applications in scientific research. Its easy synthesis and stability make it an attractive compound for use in lab experiments. While there is limited information available on its biochemical and physiological effects, its potential applications in coordination chemistry, catalysis, and sensing make it an interesting compound for future research.

Synthesis Methods

The synthesis of 2,6-Dimethylpyridine-3,4-dicarboxylic acid involves the reaction of 2,6-dimethylpyridine with maleic anhydride in the presence of a catalyst. The reaction results in the formation of 2,6-Dimethylpyridine-3,4-dicarboxylic acid as a white crystalline solid. The purity of 2,6-Dimethylpyridine-3,4-dicarboxylic acid can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2,6-Dimethylpyridine-3,4-dicarboxylic acid has various applications in scientific research. It is used as a ligand in coordination chemistry to synthesize metal complexes. 2,6-Dimethylpyridine-3,4-dicarboxylic acid is also used as a building block in the synthesis of other pyridine derivatives. Additionally, 2,6-Dimethylpyridine-3,4-dicarboxylic acid is used in the synthesis of fluorescent dyes that are used in biological imaging.

properties

IUPAC Name

2,6-dimethylpyridine-3,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-4-3-6(8(11)12)7(9(13)14)5(2)10-4/h3H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSUEYTYYZRPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801266415
Record name 2,6-Dimethyl-3,4-pyridinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylpyridine-3,4-dicarboxylic acid

CAS RN

13602-84-1
Record name 2,6-Dimethyl-3,4-pyridinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13602-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-3,4-pyridinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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